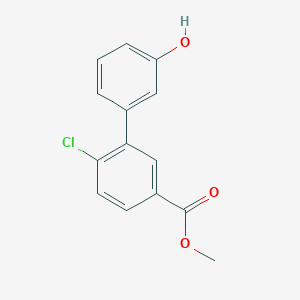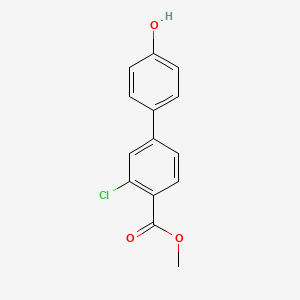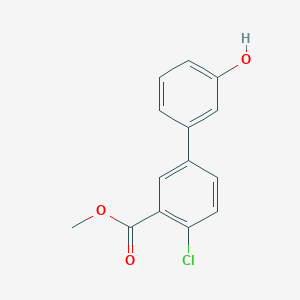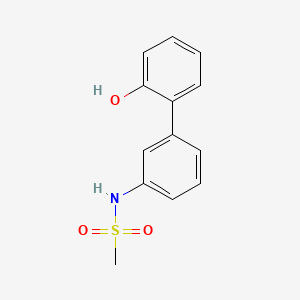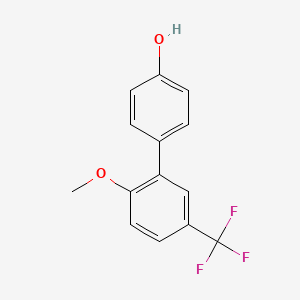
2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% (2-MTP) is a phenolic compound with a broad range of applications in the fields of medicinal chemistry, materials science, and biochemistry. It has been widely studied for its ability to modulate the activity of enzymes and receptors, as well as for its potential to act as a prodrug or drug delivery agent. 2-MTP is also known for its unique properties in the synthesis of pharmaceuticals, polymers, and other compounds.
科学的研究の応用
2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been studied extensively for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been studied for its ability to modulate the activity of enzymes and receptors, as well as for its potential to act as a prodrug or drug delivery agent. In materials science, 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been investigated for its ability to form polymers and other compounds. In biochemistry, 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% has been studied for its ability to modulate the activity of proteins and other biomolecules.
作用機序
The mechanism of action of 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% is not fully understood. However, it is believed to act by binding to specific receptors or enzymes and modulating their activity. In addition, 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% may act as a prodrug or drug delivery agent, allowing the release of active compounds at specific times or locations.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% have not been extensively studied. However, it is believed that 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% may have a range of effects on the body, including modulation of enzyme and receptor activity, as well as the potential to act as a prodrug or drug delivery agent.
実験室実験の利点と制限
The use of 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% in lab experiments has several advantages. It is relatively easy to synthesize and has a wide range of applications in medicinal chemistry, materials science, and biochemistry. In addition, it is relatively inexpensive and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. For example, it is not water-soluble, so it must be dissolved in an organic solvent before use. In addition, it is not very stable and can degrade over time.
将来の方向性
There are several potential future directions related to 2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95%. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. In addition, further research could be conducted to explore its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. Finally, further research could be conducted to explore its potential as a prodrug or drug delivery agent.
合成法
2-(2-Methoxy-5-trifluoromethylphenyl)phenol, 95% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Grignard reaction, and the Wittig reaction. The Williamson ether synthesis involves the reaction of an alkyl halide and an alkoxide in the presence of a base. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium ylide in the presence of a base. Each of these methods has its own advantages and disadvantages, and the choice of which method to use depends on the desired product and the availability of reagents.
特性
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O2/c1-19-13-7-6-9(14(15,16)17)8-11(13)10-4-2-3-5-12(10)18/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMRFSAVLTDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683638 |
Source


|
| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261944-94-8 |
Source


|
| Record name | 2'-Methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

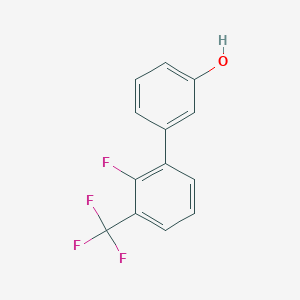
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370565.png)
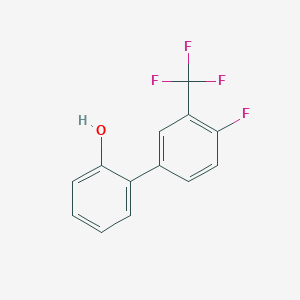
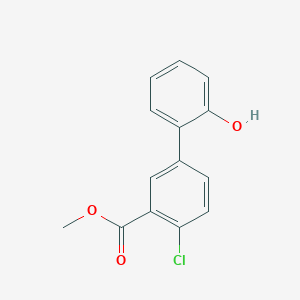
![3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6370576.png)

